molecular formula C25H29N3O3 B12190505 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline

2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline

Cat. No.: B12190505
M. Wt: 419.5 g/mol
InChI Key: LXULSKSLRAMZMP-UHFFFAOYSA-N
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Description

2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the piperazine ring through a Mannich reaction. The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. The final product is often purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Mannich and Friedel-Crafts reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline is unique due to its combination of a quinoline core, piperazine ring, and 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C25H29N3O3/c1-18-16-24(26-21-7-5-4-6-20(18)21)27-12-14-28(15-13-27)25(29)11-9-19-8-10-22(30-2)23(17-19)31-3/h4-8,10,16-17H,9,11-15H2,1-3H3

InChI Key

LXULSKSLRAMZMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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